5alpha-Androstan-3-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Hormonal Regulation and Therapy

5alpha-Androstan-3-one plays a crucial role in the regulation of androgen levels in the body. It is primarily involved in the conversion of testosterone to dihydrotestosterone, which is essential for the development of male characteristics and reproductive functions. Its medical applications include:

- Treatment of Androgen Deficiency: DHT is used in hormone replacement therapy for males with low testosterone levels, aiding in restoring normal physiological functions.

- Management of Prostate Disorders: Due to its potent androgenic effects, this compound is studied for its role in benign prostatic hyperplasia (BPH) and prostate cancer treatments. It serves as a target for 5-alpha reductase inhibitors, which help reduce prostate size and alleviate symptoms associated with BPH .

1.2 Dermatological Applications

The compound is also utilized in treating androgen-mediated skin conditions such as:

- Acne Treatment: DHT influences sebaceous gland activity, making it a target for treatments aimed at reducing sebum production.

- Hirsutism Management: In women, DHT levels are linked to excessive hair growth; thus, regulating its synthesis can help manage this condition .

Biochemical Research

2.1 Mechanistic Studies

Research on this compound has provided insights into its mechanism of action at the molecular level:

- Androgen Receptor Interaction: The compound binds to androgen receptors, activating signaling pathways that promote muscle growth and protein synthesis, making it a focus in studies related to anabolic steroids .

2.2 Anabolic Properties

this compound is recognized for its anabolic effects, which are beneficial in sports and bodybuilding contexts. Its high anabolic-to-androgenic ratio (AAR) makes it an attractive candidate for enhancing athletic performance without significant androgenic side effects .

Case Studies and Research Findings

3.1 Clinical Trials

Several clinical trials have examined the efficacy of this compound derivatives in treating various conditions:

Wirkmechanismus

Target of Action

5alpha-Androstan-3-one, also known as Stanolone or Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone . It primarily targets the Androgen Receptor , Estrogen Receptor alpha , Mineralocorticoid Receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the development of male characteristics and regulation of metabolic processes .

Mode of Action

This compound is generated by a 5-alpha reduction of testosterone . Unlike testosterone, it cannot be aromatized to estradiol, making it a pure androgenic steroid . It binds to its target receptors, leading to a series of intracellular events that result in the expression of specific genes that mediate its biological effects .

Biochemical Pathways

The primary biochemical pathway of this compound involves the conversion of testosterone to DHT . This process is crucial for mediating many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and puberty .

Pharmacokinetics

The bioavailability of this compound is very low (0-2%) following oral administration .

Result of Action

The action of this compound results in the development of male characteristics during embryogenesis and puberty . It mediates many of the biological actions of testosterone .

Biochemische Analyse

Biochemical Properties

5alpha-Androstan-3-one interacts with various enzymes, proteins, and other biomolecules. It is converted from testosterone in the target tissues, a process mediated by the enzyme 5-alpha reductase . The conversion of testosterone to dihydrotestosterone is a critical biochemical reaction that this compound is involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It mediates many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and at puberty .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to androgen receptors, leading to changes in gene expression . It also influences enzyme activity, either inhibiting or activating enzymes as part of its mechanism of action .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the 5-alpha reduction of testosterone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3-one typically involves the reduction of testosterone using the enzyme 5-alpha-reductase. This enzyme mediates the reduction of the C4-5 double bond of testosterone, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes utilizing microbial or enzymatic systems to convert testosterone into this compound. These methods are preferred due to their efficiency and specificity .

Analyse Chemischer Reaktionen

Types of Reactions: 5alpha-Androstan-3-one undergoes various chemical reactions, including:

Oxidation: Conversion to 5alpha-Androstane-3,17-dione using oxidizing agents.

Reduction: Formation of 5alpha-Androstan-3alpha,17beta-diol through reduction reactions.

Substitution: Halogenation reactions to form derivatives like 2-alpha-bromo-5alpha-androstan-3-one.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: 5alpha-Androstane-3,17-dione.

Reduction: 5alpha-Androstan-3alpha,17beta-diol.

Substitution: 2-alpha-bromo-5alpha-androstan-3-one.

Vergleich Mit ähnlichen Verbindungen

Testosterone: The precursor of 5alpha-Androstan-3-one, which can be aromatized to estradiol.

5alpha-Androstan-17beta-ol-3-one: Another potent androgenic steroid with similar effects.

5alpha-Androstane-3,17-dione: An oxidized form of this compound.

Uniqueness: this compound is unique due to its inability to be converted to estradiol, making it a pure androgenic steroid. This property distinguishes it from testosterone and other androgens that can undergo aromatization .

Biologische Aktivität

5alpha-Androstan-3-one, also known as 5α-dihydrotestosterone (DHT), is a potent androgenic steroid derived from testosterone through the action of the enzyme 5alpha-reductase. This compound plays a significant role in various biological processes, particularly in the development of male secondary sexual characteristics and the regulation of hair growth. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various tissues, and implications in health and disease.

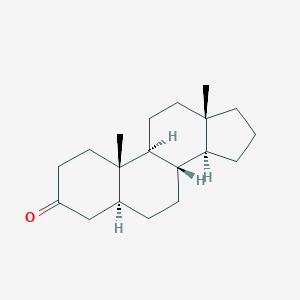

Chemical Structure and Properties

This compound has a steroid backbone characterized by four fused carbon rings with specific functional groups that influence its biological activity. The presence of a double bond between carbons 4 and 5 and the ketone group at carbon 3 are critical for its interaction with androgen receptors.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) in target tissues. Upon binding, it activates gene transcription that leads to the expression of androgen-responsive genes. The potency of DHT as an androgen is significantly higher than that of testosterone due to its greater affinity for AR.

Key Mechanisms:

- Androgen Receptor Activation : DHT binds to AR with higher affinity than testosterone, leading to enhanced transcriptional activity.

- Conversion from Testosterone : The enzymatic conversion of testosterone to DHT by 5alpha-reductase is crucial for its biological effects, particularly in tissues such as the prostate and skin .

Biological Effects

The biological activity of this compound manifests in various physiological processes:

-

Prostate Development and Function :

- DHT is essential for the normal development of the prostate gland. Studies indicate that DHT promotes cell proliferation and differentiation within prostatic tissues .

- Elevated levels of DHT are associated with benign prostatic hyperplasia (BPH) and prostate cancer, highlighting its role in pathophysiological conditions .

- Hair Growth Regulation :

- Skin Health :

- Muscle Mass and Strength :

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. For instance, certain nitrogen-containing derivatives exhibit significant antibacterial activity against resistant strains, suggesting potential therapeutic applications beyond traditional androgenic effects .

Table 1: Summary of Biological Activities of this compound

Case Study: Prostate Cancer

A study highlighted that patients with prostate cancer often exhibit elevated levels of DHT. Inhibiting 5alpha-reductase has been shown to reduce DHT levels, leading to decreased tumor growth rates in clinical settings .

Eigenschaften

IUPAC Name |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRNUNYBVFVQI-QYXZOKGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118371-41-8, 1224-95-9 | |

| Record name | Androstan-3-one, labeled with tritium, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118371-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstan-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5.ALPHA.-ANDROSTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MTS8QN3OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.